molecular formula C18H22O3P+ B163484 Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide CAS No. 125653-55-6

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide

Cat. No.: B163484
CAS No.: 125653-55-6
M. Wt: 317.3 g/mol
InChI Key: UKKWMJVFWJXGGE-UHFFFAOYSA-N
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Description

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: is a type of phosphine oxide. Phosphine oxides are a class of organophosphorus compounds that contain a phosphorus atom bonded to an oxygen atom and three carbon atoms. They are commonly used as ligands in the field of inorganic chemistry.

Preparation Methods

The synthesis of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used due to its efficiency and reliability. Industrial production methods typically follow similar routes, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

    Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The compound is often used as a ligand in coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions are typically complex organophosphorus compounds used in various applications.

Scientific Research Applications

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, although its direct applications in biology are limited.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating the formation and stabilization of reactive intermediates. This coordination enhances the efficiency of various chemical reactions, making it a valuable component in catalysis.

Comparison with Similar Compounds

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: can be compared with other similar compounds such as:

  • Bis(3,5-dimethylphenyl)phosphine
  • Tris(4-methoxy-3,5-dimethylphenyl)phosphine
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific methoxy and dimethyl substituents, which enhance its stability and reactivity as a ligand in various chemical processes.

Properties

IUPAC Name

bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWMJVFWJXGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452783
Record name Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125653-55-6
Record name Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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